molecular formula C9H10Cl2O B1596047 2,6-Bis(chloromethyl)-4-methylphenol CAS No. 5862-32-8

2,6-Bis(chloromethyl)-4-methylphenol

Cat. No. B1596047
Key on ui cas rn: 5862-32-8
M. Wt: 205.08 g/mol
InChI Key: NUSAOAJCGJSAIU-UHFFFAOYSA-N
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Patent
US07635776B2

Procedure details

2,6-Bis(hydroxymethyl)-p-cresol (0.6779 g, 4.03 mmol) was suspended in CH2Cl2 (10 ml), and to this suspension was added slowly SOCl2 (3 ml, 41.1 mmol) under cooling in an ice-bath, and the resulting mixture was stirred at room temperature for 18 hours. The color of the reaction solution turned yellow. After completion of the reaction, the solvent was removed by evaporation to give 2,6-bis(chloromethyl)-p-cresol.
Quantity
0.6779 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([OH:9])=[C:7](CO)[CH:6]=[C:5]([CH3:12])[CH:4]=1.O=S(Cl)[Cl:15].[CH2:17]([Cl:19])Cl>>[Cl:15][CH2:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:17][Cl:19])[CH:6]=[C:5]([CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
0.6779 g
Type
reactant
Smiles
OCC1=CC(=CC(=C1O)CO)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC1=CC(=CC(=C1O)CCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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